molecular formula C16H16ClNO3S B12690374 Benzoic acid, 2-chloro-5-(((3-methyl-2-furanyl)thioxomethyl)amino)-, 1-methylethyl ester CAS No. 178870-22-9

Benzoic acid, 2-chloro-5-(((3-methyl-2-furanyl)thioxomethyl)amino)-, 1-methylethyl ester

Cat. No.: B12690374
CAS No.: 178870-22-9
M. Wt: 337.8 g/mol
InChI Key: BHDMQRMPZDIRGJ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((3-methyl-2-furanyl)thioxomethyl)amino)-, 1-methylethyl ester is a complex organic compound with the molecular formula C16H16ClNO3S and a molecular weight of 337.8211 . This compound is known for its unique chemical structure, which includes a benzoic acid core substituted with a chlorine atom, a furanyl group, and a thioxomethylamino group, esterified with 1-methylethyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(((3-methyl-2-furanyl)thioxomethyl)amino)-, 1-methylethyl ester typically involves multiple steps, starting with the preparation of the benzoic acid derivative The chlorination of benzoic acid can be achieved using thionyl chloride or phosphorus pentachloride under reflux conditions

The thioxomethylamino group is introduced via a nucleophilic substitution reaction, where the amino group reacts with a thioxomethylating agent like carbon disulfide in the presence of a base such as sodium hydroxide. Finally, esterification with isopropanol in the presence of an acid catalyst like sulfuric acid yields the desired ester product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product separation enhances the overall efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((3-methyl-2-furanyl)thioxomethyl)amino)-, 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((3-methyl-2-furanyl)thioxomethyl)amino)-, 1-methylethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-(((3-methyl-2-furanyl)thioxomethyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The thioxomethylamino group is particularly important for its binding affinity and specificity, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-chloro-5-(((3-methyl-2-furanyl)thioxomethyl)amino)-, ethyl ester
  • Benzoic acid, 2-chloro-5-(((3-methyl-2-furanyl)thioxomethyl)amino)-, methyl ester
  • Benzoic acid, 2-chloro-5-(((3-methyl-2-furanyl)thioxomethyl)amino)-, propyl ester

Uniqueness

The uniqueness of benzoic acid, 2-chloro-5-(((3-methyl-2-furanyl)thioxomethyl)amino)-, 1-methylethyl ester lies in its specific ester group, which influences its solubility, reactivity, and overall biological activity

Properties

CAS No.

178870-22-9

Molecular Formula

C16H16ClNO3S

Molecular Weight

337.8 g/mol

IUPAC Name

propan-2-yl 2-chloro-5-[(3-methylfuran-2-carbothioyl)amino]benzoate

InChI

InChI=1S/C16H16ClNO3S/c1-9(2)21-16(19)12-8-11(4-5-13(12)17)18-15(22)14-10(3)6-7-20-14/h4-9H,1-3H3,(H,18,22)

InChI Key

BHDMQRMPZDIRGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC(C)C

Origin of Product

United States

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